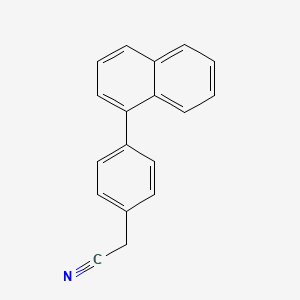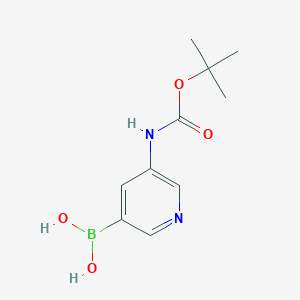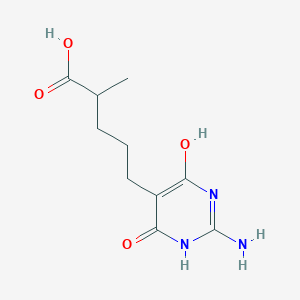
7-Phenoxy-2,3-dihydroquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Phenoxy-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound that features a quinoline core structure with a phenoxy substituent. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenoxy-2,3-dihydroquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis may start with a quinoline derivative and a phenol derivative.
Reaction Conditions: Common conditions include the use of a base (such as sodium hydride) and a solvent (such as dimethylformamide) to facilitate the nucleophilic substitution reaction.
Purification: The product is usually purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow reactors and automated purification systems.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinolinone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydroquinoline derivatives.
Substitution: The phenoxy group may participate in various substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions may include the use of bases like sodium hydride or acids like hydrochloric acid.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinolinone derivatives, while reduction could produce dihydroquinoline derivatives.
科学的研究の応用
7-Phenoxy-2,3-dihydroquinolin-4(1H)-one may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action for 7-Phenoxy-2,3-dihydroquinolin-4(1H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved would be specific to the target and the type of activity being studied.
類似化合物との比較
Similar Compounds
2-Phenylquinolin-4(1H)-one: Another quinoline derivative with a phenyl substituent.
7-Methoxy-2,3-dihydroquinolin-4(1H)-one: Similar structure with a methoxy group instead of a phenoxy group.
Uniqueness
7-Phenoxy-2,3-dihydroquinolin-4(1H)-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The phenoxy group may impart different properties compared to other substituents, making it a compound of interest for various applications.
特性
CAS番号 |
620598-01-8 |
|---|---|
分子式 |
C15H13NO2 |
分子量 |
239.27 g/mol |
IUPAC名 |
7-phenoxy-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C15H13NO2/c17-15-8-9-16-14-10-12(6-7-13(14)15)18-11-4-2-1-3-5-11/h1-7,10,16H,8-9H2 |
InChIキー |
IHPPWVVWOKLDQI-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=C(C1=O)C=CC(=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871363.png)
![6'-Bromospiro[cyclobutane-1,3'-indoline]](/img/structure/B11871364.png)











![4-(3-Chloro-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)benzonitrile](/img/structure/B11871439.png)
